3-(2-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid

Beschreibung

Nomenclature, Classification, and Structural Identity

The compound 3-(2-fluorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid (CAS: 878427-02-2) belongs to the class of isoxazole derivatives , specifically a dihydroisoxazole fused with a carboxylic acid group. Its systematic IUPAC name is 3-(2-fluorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid . The molecular formula is C₁₁H₁₀FNO₃ , with a molecular weight of 223.20 g/mol .

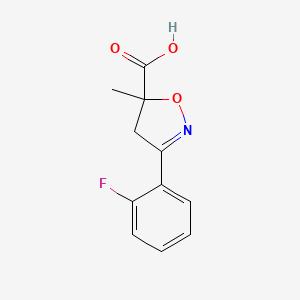

The structure comprises a partially saturated isoxazole ring (4,5-dihydroisoxazole) substituted at position 3 with a 2-fluorophenyl group and at position 5 with a methyl group and a carboxylic acid moiety (Figure 1). The dihydroisoxazole core introduces a bicyclic framework, reducing aromaticity compared to fully unsaturated isoxazoles, which influences reactivity and stability. The fluorine atom at the ortho position of the phenyl ring enhances electron-withdrawing effects, potentially modulating electronic interactions in biological systems.

Key Functional Groups:

- Isoxazole ring : A five-membered heterocycle with adjacent oxygen and nitrogen atoms.

- Carboxylic acid : Enhances polarity and enables salt formation or ester prodrug derivatization.

- Fluorophenyl group : Introduces steric and electronic effects critical for target binding.

- Methyl group : Contributes to lipophilicity and metabolic stability.

Historical Context of Isoxazole Chemistry

Isoxazole chemistry originated in the late 19th century with Hantzsch’s synthesis of oxazole derivatives. The first isoxazole synthesis via 1,3-dipolar cycloaddition between nitrile oxides and alkynes was reported in 1966, marking a pivotal advancement. Early applications focused on natural products like ibotenic acid , but the 20th century saw isoxazoles emerge as scaffolds for antibiotics (e.g., flucloxacillin) and COX-2 inhibitors (e.g., valdecoxib).

Key Milestones:

- 1980s–1990s : Development of isoxazole-containing β-lactam antibiotics (e.g., cloxacillin), leveraging the ring’s stability against bacterial enzymes.

- 2000s : Discovery of isoxazole-based kinase inhibitors and HDAC modulators , highlighting versatility in drug design.

- 2020s : Adoption of transition metal-catalyzed methods for regioselective isoxazole functionalization.

The target compound’s synthesis likely employs cyclocondensation strategies, such as reacting hydroxylamine with α,β-unsaturated ketones or via nitrile oxide-alkyne cycloaddition . Recent green chemistry approaches (e.g., microwave-assisted synthesis) improve yield and reduce byproducts.

Significance in Heterocyclic Chemistry

Isoxazoles are electron-rich heterocycles with dual heteroatoms (O and N), enabling diverse reactivity. The 4,5-dihydroisoxazole variant in the target compound offers unique advantages:

- Enhanced Stability : Partial saturation reduces susceptibility to ring-opening reactions compared to aromatic isoxazoles.

- Conformational Rigidity : The bicyclic structure restricts rotational freedom, optimizing pharmacophore alignment.

- Synthon Versatility : The carboxylic acid group facilitates derivatization into amides, esters, or metal complexes.

Role in Drug Discovery:

- Anticancer Agents : Isoxazole-hydroxamate hybrids (e.g., SS-208) inhibit histone deacetylases (HDACs) and modulate tumor microenvironments.

- Antimicrobials : Fluorophenyl-isoxazole derivatives exhibit activity against multidrug-resistant pathogens.

- Anti-inflammatory Drugs : COX-2 selectivity is achieved via isoxazole’s hydrogen-bonding capacity.

Related Isoxazole Derivatives and Analogs

Structural Analogs and Their Applications:

Comparative Analysis:

- Substituent Position : Ortho-fluorine in the target compound vs. meta-fluorine in alters steric and electronic profiles, affecting target binding.

- Ring Saturation : Dihydroisoxazoles (e.g., target compound) vs. aromatic isoxazoles (e.g., ) differ in metabolic stability and solubility.

- Prodrug Strategies : Esterification of the carboxylic acid (e.g., ) enhances membrane permeability.

Eigenschaften

IUPAC Name |

3-(2-fluorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO3/c1-11(10(14)15)6-9(13-16-11)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALZLFVZKITYQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO1)C2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390372 | |

| Record name | 3-(2-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878427-02-2 | |

| Record name | 3-(2-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Cyclization via Hydroxylamine-Mediated Ring Closure

A common and well-documented method involves reacting a suitable α,β-unsaturated precursor bearing the 2-fluorophenyl substituent with hydroxylamine hydrochloride or a related oxime reagent. This reaction proceeds under mild conditions (30–40°C) over extended periods (12–24 hours), leading to ring closure and formation of the dihydroisoxazole ring.

| Parameter | Details |

|---|---|

| Starting material | 2-Fluorophenyl-substituted vinyl ketone or aldehyde derivative |

| Reagent | Hydroxylamine hydrochloride or 1,1-dibromoaldoxime |

| Solvent | Ethyl acetate or methyl tert-butyl ether |

| Base | Sodium bicarbonate or potassium carbonate |

| Temperature | 30–40°C |

| Reaction time | 12–24 hours |

| Purification | Silica gel column chromatography (n-heptane/ethyl acetate gradient) |

| Yield | Typically 85–91% |

This method is adapted from analogous isoxazole syntheses involving fluorinated phenyl groups, where the ring closure is facilitated by the nucleophilic attack of hydroxylamine on the unsaturated precursor, followed by cyclization.

Alternative Metal-Free Synthetic Routes

Recent advances have explored metal-free synthetic routes to isoxazoles, which may be applicable to this compound class. These methods often involve:

- Refluxing nitromethane with α,β-unsaturated ketones in the presence of bases like potassium carbonate.

- Domino or relay catalysis involving Fe(II) salts and amines to generate azirine intermediates that rearrange to isoxazoles.

While these methods are more general for isoxazole synthesis, they offer potential for adaptation to fluorophenyl-substituted derivatives, providing milder conditions and potentially higher selectivity.

Industrial Considerations and Optimization

Industrial synthesis of 3-(2-fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid requires:

- Minimizing side reactions caused by reactive functional groups during ring closure.

- Optimizing reaction conditions such as temperature, solvent, and reagent stoichiometry to maximize yield and purity.

- Employing continuous flow reactors to improve reaction control and scalability.

- Advanced purification techniques including crystallization and chromatography to remove impurities.

A patent describing the preparation of related fluorinated isoxazole compounds highlights the importance of controlling the ring closure step to reduce impurities and improve industrial feasibility.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|---|

| Hydroxylamine hydrochloride ring closure | Hydroxylamine hydrochloride, ethyl acetate, NaHCO3, 30–35°C, 24 h | Mild conditions, well-established | Side reactions with active groups | 85–91 |

| 1,1-Dibromoaldoxime cyclization | 1,1-Dibromoaldoxime, methyl tert-butyl ether, K2CO3, 35–40°C, overnight | High selectivity, good yields | Requires careful purification | 86.7 |

| Metal-free base-catalyzed reflux | K2CO3, nitromethane, ethanolic medium, reflux | Avoids metals, environmentally friendly | Less explored for fluorophenyl derivatives | Variable |

| Fe(II)/Et3N relay catalysis | FeCl2·4H2O, Et3N, MeCN, 45°C, 6–7 h | Domino reaction, efficient | Requires metal catalyst | Moderate |

Research Findings and Characterization

- NMR Spectroscopy confirms the formation of the dihydroisoxazole ring and the presence of the fluorophenyl substituent, with characteristic chemical shifts for the methyl group (~1.8–2.1 ppm) and aromatic protons (~7.0–7.5 ppm).

- Purity Analysis via HPLC-MS typically shows >97% purity for optimized syntheses.

- X-ray Crystallography studies reveal the conformation of the dihydroisoxazole ring and the orientation of the fluorophenyl group, which can influence biological activity.

- Impurity Profiles are mainly due to side reactions during ring closure, emphasizing the need for optimized reaction conditions and purification.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(2-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound has shown potential in the development of pharmaceuticals, particularly in the following areas:

- Anticancer Activity : Research indicates that derivatives of isoxazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, modifications at the 5-position of the isoxazole ring have been linked to enhanced activity against cancer cells, with IC50 values indicating strong efficacy .

- Anti-inflammatory Properties : Compounds similar to 3-(2-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid have been studied for their ability to inhibit inflammatory pathways. This makes them candidates for treating conditions like arthritis and other inflammatory diseases.

- Neuroprotective Effects : Preliminary studies suggest that isoxazole derivatives may protect neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative disease therapies.

Agricultural Applications

The compound has also been investigated for its potential use in agriculture:

- Herbicidal Activity : Research has demonstrated that isoxazole derivatives can be effective herbicides. The fluorinated phenyl group enhances the herbicidal properties, making these compounds valuable in crop protection strategies .

- Pesticide Development : The unique structure allows for modifications that can target specific pests while minimizing environmental impact, aligning with sustainable agricultural practices.

Materials Science Applications

In materials science, the compound's properties lend themselves to innovative applications:

- Polymer Chemistry : The incorporation of isoxazole units into polymer matrices can enhance thermal stability and mechanical properties. This can lead to the development of advanced materials suitable for various industrial applications.

- Sensors and Electronics : The electronic properties of isoxazole derivatives can be exploited in sensor technology, particularly in detecting environmental pollutants or biological markers.

Case Study 1: Anticancer Activity

A study published in 2017 focused on synthesizing new isoxazole derivatives and evaluating their anticancer properties. The most potent derivative demonstrated an IC50 value of 3.6 μM against cancer cell lines, highlighting the potential for further development into therapeutic agents .

Case Study 2: Herbicidal Efficacy

Research conducted on herbicidal compositions containing isoxazole derivatives showed significant effectiveness against common agricultural weeds. The study emphasized the importance of structural modifications to enhance herbicidal activity while reducing phytotoxicity to crops .

Wirkmechanismus

The mechanism of action of 3-(2-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the isoxazole ring can contribute to its stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Derivatives with Amide Modifications

The carboxylic acid group in the target compound can be functionalized into amides, altering solubility and bioactivity:

- 3-(2-Fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid (5-methyl-isoxazol-3-yl)-amide (CAS: 899533-89-2): Replaces the carboxylic acid with a 5-methylisoxazole amide. Molecular formula: C₁₄H₁₂FN₃O₃; molecular weight: 289.26 .

- 3-(2-Fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid (4-methoxy-phenyl)-amide (CAS: 899533-95-0): Features a 4-methoxyphenyl amide. Molecular formula: C₁₇H₁₅FN₂O₃; molecular weight: 314.31; pKa: 13.14 ± 0.70; density: 1.29 g/cm³ .

- 3-(2-Fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid propylamide (CAS: 899534-28-2): Substituted with a propylamide group. Molecular formula: C₁₃H₁₅FN₂O₂; molecular weight: 250.27; pKa: 15.13 ± 0.40; density: 1.25 g/cm³ .

Key Differences :

- Amide derivatives exhibit higher molecular weights and variable pKa values compared to the parent carboxylic acid.

Halogenated Phenyl Analogues

- 3-(3-Chloro-2-fluorophenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid: Incorporates both chlorine (position 3) and fluorine (position 2) on the phenyl ring. Molecular formula: C₁₁H₉ClFNO₃; purity: 95% .

- 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid: A fully aromatic isoxazole with a para-fluorophenyl and trifluoromethyl group. Molecular formula: C₁₁H₅F₄NO₃ .

Key Differences :

- The chloro-fluoro analogue (C₁₁H₉ClFNO₃) has increased halogen content, likely enhancing electrophilic reactivity and binding to hydrophobic targets .

- The trifluoromethyl group in the aromatic isoxazole derivative introduces strong electron-withdrawing effects, lowering the pKa of the carboxylic acid compared to the dihydroisoxazole core .

Heterocyclic Modifications

- 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid (CAS: 957258-38-7): Replaces the 2-fluorophenyl group with a pyrazole ring. Molecular formula: C₁₁H₁₄N₃O₃ .

- 3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)ethyl)phenyl)isoxazole-5-carboxylic acid : A complex derivative with oxadiazole and extended ethyl-phenyl chains. Molecular formula: C₂₇H₂₀ClN₃O₅ .

Key Differences :

Stereochemical Variants

Key Differences :

Physicochemical and Functional Comparisons

*Estimated based on structural similarity. †Predicted based on similar carboxylic acids. ‡Derived from amide analogues . ††Trifluoromethyl groups lower pKa.

Biologische Aktivität

3-(2-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C11H10FNO3

- Molecular Weight : 223.2 g/mol

- CAS Number : 878427-02-2

- Purity : 95% .

Synthesis

The synthesis of this compound typically involves the formation of the isoxazole ring through cyclization reactions, often starting from appropriate phenyl derivatives and carboxylic acids. The presence of the fluorine atom in the phenyl group is crucial for enhancing the compound's biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, related isoxazole derivatives have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, suggesting that modifications in the isoxazole structure can lead to enhanced anticancer activity .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | |

| Compound B | MEL-8 | 1.54 | |

| This compound | MCF-7 | TBD | Current Study |

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through caspase activation and cell cycle arrest. Flow cytometry assays have demonstrated that these compounds can trigger apoptosis in a dose-dependent manner, particularly in MCF-7 cells .

Study on Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various derivatives of isoxazole compounds, including this compound. The presence of electron-withdrawing groups such as fluorine was found to significantly enhance biological activity. The study highlighted that modifications at the para position of the aromatic ring were crucial for improving cytotoxicity against cancer cells .

Clinical Relevance

In vivo studies are necessary to establish the clinical potential of this compound. Preliminary results suggest that it may serve as a lead compound for developing new anticancer therapies targeting specific pathways involved in tumor growth and metastasis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-fluorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid, and how can purity be optimized?

- Methodology : A common approach for analogous isoxazole derivatives involves refluxing precursors (e.g., substituted phenyl rings and isoxazole intermediates) with sodium acetate in acetic acid for 3–5 hours. Post-synthesis purification includes recrystallization from DMF/acetic acid mixtures to enhance purity . For fluorinated analogs, introducing the fluoro group via electrophilic substitution or using fluorinated starting materials (e.g., 2-fluorophenylboronic acid) is critical. Purity optimization may involve column chromatography (silica gel, ethyl acetate/hexane gradients) and HPLC analysis .

Q. How should researchers characterize the compound’s structural and physicochemical properties?

- Methodology :

- Structural Confirmation : Use -NMR and -NMR to verify the dihydroisoxazole ring and fluorophenyl substituent. Compare spectral data with structurally similar compounds (e.g., 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, CAS 3919-74-2) .

- Melting Point : Measure using a capillary apparatus; expected range 180–250°C based on analogs (e.g., 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid: mp 239–242°C) .

- Solubility : Test in polar (e.g., DMSO, ethanol) and nonpolar solvents; isoxazole derivatives often show limited aqueous solubility but moderate solubility in DMSO .

Q. What bioactivity assays are suitable for preliminary evaluation of this compound?

- Methodology :

- Enzyme Inhibition : Screen against kinases or hydrolases using fluorogenic substrates (e.g., ATPase assays). Isoxazole-carboxylic acids are known to interact with enzyme active sites .

- Cytotoxicity : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls like doxorubicin .

- Antioxidant Activity : Employ DPPH radical scavenging assays; compare with ascorbic acid .

Q. How should the compound be stored to ensure stability?

- Methodology : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Monitor degradation via HPLC every 6 months. Avoid prolonged exposure to humidity, as carboxylic acids are prone to hydrolysis .

Advanced Research Questions

Q. How can synthetic yields be improved for scale-up studies?

- Methodology :

- Catalysis : Replace acetic acid with Brønsted acidic ionic liquids (e.g., [HMIm]BF), which enhance reaction rates and reduce side products in isoxazole syntheses .

- Microwave Assistance : Reduce reflux time from hours to minutes while maintaining yields >80% .

- Protecting Groups : Use tert-butyl esters for the carboxylic acid moiety to prevent side reactions during dihydroisoxazole ring formation .

Q. What strategies resolve contradictions in spectral or bioactivity data between batches?

- Methodology :

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., decarboxylated or hydrolyzed derivatives). Reference impurity standards like Imp. D(EP) (CAS 3919-74-2) .

- Crystallography : Solve single-crystal X-ray structures to confirm stereochemistry and rule out polymorphic variations .

- Dose-Response Repetition : Replicate bioassays with rigorously purified batches to isolate batch-specific effects .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Methodology :

- Substituent Variation : Synthesize analogs with substituents at the 2-fluorophenyl (e.g., Cl, CF) or methyl groups on the dihydroisoxazole. Compare IC values in enzyme assays .

- Bioisosteric Replacement : Replace the carboxylic acid with sulfonamide or tetrazole groups to modulate pharmacokinetic properties .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities against target proteins like COX-2 or EGFR .

Q. What advanced analytical techniques quantify trace impurities?

- Methodology :

- UPLC-QTOF-MS : Achieve ppm-level detection of degradation products (e.g., hydrolyzed dihydroisoxazole rings) .

- -NMR**: Leverage the fluorine atom’s sensitivity to monitor fluorophenyl group integrity .

- Elemental Analysis : Verify stoichiometric ratios of C, H, N, and F to confirm synthetic accuracy .

Q. How do reaction conditions influence diastereoselectivity in dihydroisoxazole formation?

- Methodology :

- Chiral Catalysts : Use (R)-BINOL-derived phosphoric acids to induce enantioselectivity during cyclization .

- Solvent Effects : Compare polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents; polar solvents may favor trans-diastereomers .

- Temperature Gradients : Lower temperatures (0–5°C) may stabilize kinetic products, while higher temperatures favor thermodynamic control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.